6-Phenylhexanamide

Mitochondrial dynamics MFN1/MFN2 agonist CMT2A drug discovery

6-Phenylhexanamide is the validated core scaffold for stereoselective mitofusin (MFN1/MFN2) activators (e.g., trans‑13B, EC50 7.7–9.5 nM, >75% oral bioavailability) and low‑MW renin inhibitors (IC50 20–23 nM). Biological activity is strictly governed by linker identity and stereochemistry; generic substitution is unsupportable. Procure the parent amide as a synthetic intermediate for focused library synthesis, matched‑pair probe development, and CNS‑oriented linker optimization. Require (a) chiral HPLC or XRPD verification of diastereomeric purity, (b) tPSA <60 Ų, and (c) microsomal stability t1/2 >100 min for CNS programs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 31274-14-3
Cat. No. B1615602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylhexanamide
CAS31274-14-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCC(=O)N
InChIInChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14)
InChIKeyFPOQQFPVMGNKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylhexanamide (CAS 31274-14-3): Chemical Class and Core Procurement Identity


6-Phenylhexanamide (CAS 31274-14-3) is a primary aliphatic amide with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol, consisting of a hexanamide backbone bearing a terminal phenyl ring [1]. It serves as the core pharmacophoric scaffold for multiple biologically active derivative series, including stereoselective mitofusin (MFN1/MFN2) activators developed for Charcot-Marie-Tooth disease type 2A [2], renin inhibitors incorporating 4,5- or 3,5-dihydroxy-2-substituted-6-phenylhexanamide fragments [3], and Bcl-xL-targeted apoptosis modulators [4]. The unsubstituted parent amide is primarily procured as a synthetic intermediate or reference standard for medicinal chemistry optimization programs, rather than as a final bioactive entity.

Why Generic Substitution of 6-Phenylhexanamide Scaffold Fails: Structural Determinants of Biological Differentiation


The 6-phenylhexanamide scaffold cannot be generically interchanged with shorter-chain phenylalkanamides (e.g., 4-phenylbutanamide or 5-phenylpentanamide) or isomeric phenylhexanamides because biological activity is exquisitely dependent on precise spatial relationships between the terminal phenyl ring, amide functionality, and any N-substituents. In mitofusin activator programs, optimal activity requires a ~10.8 Å spacing between the cyclohexyl/urea moiety and the hydrophobic R2 group, mimicking three consecutive α-helix vertices in the MFN2 interacting peptide [1]. The stereochemistry of N-substituents is equally decisive: the trans-4-hydroxycyclohexyl diastereomer (13B) exhibits potent MFN activation (EC50 = 7.69–9.53 nM), whereas the cis isomer (13A) is completely inactive [1]. In renin inhibitor programs, only specific diastereomeric diol configurations within the 4,5- or 3,5-dihydroxy-2-substituted-6-phenylhexanamide fragment yield nanomolar potency (IC50 = 20–23 nM), with other stereoisomers losing activity [2]. Furthermore, converting the urea linker to an amide in otherwise identical molecules alters potency 4-fold and PAMPA-BBB permeability by >2-fold [1]. These data demonstrate that seemingly minor structural variations produce binary functional outcomes, making generic substitution scientifically unsupportable.

6-Phenylhexanamide: Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Mitofusin Activation Potency: 6-Phenylhexanamide Derivative 13B vs. Prototype Chimera B-A/l (Compound 1)

The trans-4-hydroxycyclohexyl-6-phenylhexanamide derivative 13B demonstrates mitofusin activation potency comparable to or exceeding the prototype Chimera B-A/l (compound 1), but with dramatically improved pharmaceutical properties. In Mfn2-null murine embryonic fibroblasts, 13B exhibited an EC50 of 7.69 nM (5.40–10.74 nM, 95% CI) for mitochondrial elongation, compared to 6.61 nM (3.67–11.07 nM) for the prototype 1, representing essentially equipotent target engagement [1]. However, the critical differentiation lies in the pharmacokinetic profile: 13B showed human liver microsome stability of t1/2 >145 min vs. only 3 min for compound 1, representing an approximately 48-fold improvement in metabolic stability that enables oral dosing [1].

Mitochondrial dynamics MFN1/MFN2 agonist CMT2A drug discovery

Stereochemical Stringency: Trans vs. Cis Diastereomer Activity in 6-Phenylhexanamide Derivatives

The stereochemical configuration at the 4-hydroxycyclohexyl substituent of 6-phenylhexanamide derivatives produces an absolute binary functional outcome. The trans diastereomer 13B exhibits potent mitofusin agonism with EC50 values of 9.53 nM in Mfn1 KO cells and 7.69 nM in Mfn2 KO cells, whereas the cis diastereomer 13A is completely inactive (no measurable mitochondrial elongation) in both cell lines at all tested concentrations [1]. Both diastereomers share similar in vitro pharmacokinetic profiles (human plasma protein binding: 93.9% for 13A vs. 90.4% for 13B; mouse plasma protein binding: 93.8% vs. 96.7%; PAMPA-BBB Pe: 42.6 vs. 22.9 nm/sec), confirming that the differential activity arises from stereospecific target protein engagement rather than pharmacokinetic divergence [1].

Stereochemistry Diastereomer selectivity Target engagement

Amide vs. Urea Linker: Functional and Permeability Differentiation Within 6-Phenylhexanamide Series

Within otherwise identical molecular frameworks, replacement of a urea linker with an amide linker in 6-phenylhexanamide derivatives produces a 4-fold enhancement in mitofusin activation potency and a >2-fold increase in passive membrane permeability. The amide 13 (EC50 = 8.18 nM; tPSA = 49.33; PAMPA-BBB Pe = 26.28 nm/sec) demonstrated 4-fold greater potency for mitofusin activation and PAMPA-BBB permeability compared to its urea parent 12 (tPSA = 61.36), while retaining comparable liver microsome stability [1]. The reduced topological polar surface area (tPSA 49.33 vs. 61.36) directly translates to improved CNS penetration potential, as tPSA values below 60 Ų are associated with favorable brain penetration [1].

Medicinal chemistry Linker optimization Blood-brain barrier permeability

Oral Bioavailability and In Vivo Target Engagement: 13B vs. Prototype Mitofusin Activators

The 6-phenylhexanamide derivative 13B achieves >75% oral bioavailability in mice, enabling in vivo mitochondrial target engagement after a single oral dose—a capability not previously demonstrated for any mitofusin activator [1]. In contrast, prototype compounds such as Chimera B-A/l (1) and compound 2 exhibit plasma half-lives of approximately 0.2–0.38 hours in mice following IV bolus administration, precluding oral in vivo studies [1]. In transgenic mice expressing the human MFN2 T105M mutation in motor neurons, a single 50 mg/kg oral dose of 13B produced marked increases in both the number and velocity of motile mitochondria in sciatic nerve neuronal axons at 6 hours post-dose, as assessed by a blinded investigator [1].

Oral bioavailability In vivo pharmacology Preclinical candidate

Selectivity and Safety Profile of 13B: Broad Off-Target Screening vs. Mitofusin Activity

The 6-phenylhexanamide derivative 13B demonstrates an approximately 1000-fold safety margin between its on-target mitofusin activation potency (EC50 = 7.7–9.5 nM) and primary off-target activities. In comprehensive safety profiling, 13B showed: CYP inhibition IC50 >50 μM for all major isoforms (CYP1A2/2C9/2C19/2D6/3A4), indicating negligible drug-drug interaction risk; hERG patch clamp IC50 >30 μM; minimal hNav1.5 inhibition (8.3% at 10 μM); no hKCNQ inhibition (0% at 10 μM); and only mild inhibition of dopamine transporter (DAT) and monoamine oxidase A (MAO-A; ~30% inhibition at 10 μM) in a panel of 44 receptors/kinases [1]. Negative AMES test confirms the absence of mutagenic potential [1]. This profile compares favorably to many CNS-active small molecules that typically exhibit hERG or CYP liabilities at therapeutic concentrations.

Drug safety Off-target profiling Therapeutic window

Renin Inhibition: 6-Phenylhexanamide Fragment as Low-Molecular-Weight Dipeptide Replacement

The 6-phenylhexanamide fragment functions as a compact dipeptide mimetic in renin inhibitor design, enabling potent enzyme inhibition (IC50 = 20–23 nM) at a molecular weight of only 503 Da, substantially lower than peptide-based renin inhibitors that typically exceed 600–700 Da [1]. The most potent inhibitors from each diastereomeric series (compounds 1a and 2c) achieve nanomolar potency in a human plasma renin assay at pH 6.0 through stereospecific diol configurations that maintain critical hydrogen bonds with the enzyme active site [1]. However, very low aqueous solubility limited further in vivo evaluation of this specific series, a property that distinguishes these early derivatives from the later mitofusin-targeting 6-phenylhexanamides with engineered solubility [1][2].

Renin inhibitor Peptidomimetic Antihypertensive

6-Phenylhexanamide: Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial Disease Drug Discovery: Preclinical Candidate Optimization for CMT2A and Related Neurodegenerative Disorders

The 6-phenylhexanamide scaffold, specifically via its trans-4-hydroxycyclohexyl derivative 13B, is the only mitofusin activator chemotype with demonstrated oral bioavailability (>75%), in vivo neuronal mitochondrial target engagement, and a clean safety profile with >1000-fold selectivity window [1]. Research teams pursuing CMT2A, Parkinson's disease, Huntington's disease, or chemotherapy-induced peripheral neuropathy can use the parent 6-phenylhexanamide as a synthetic starting point for generating focused libraries with defined SAR around the R1 cyclohexanol and R2 phenyl regions. Key procurement specifications should include: (a) stereochemical purity verification (trans vs. cis ratio) by chiral HPLC or X-ray crystallography, (b) verification of tPSA <60 Ų for CNS penetration, and (c) confirmation of microsomal stability t1/2 >100 min [1].

Renin Inhibitor Lead Generation: Low-Molecular-Weight Dipeptide Mimetic Scaffold

The 6-phenylhexanamide fragment serves as a validated P2-P3 dipeptide replacement in aspartic protease inhibitor design, with the most active stereoisomers achieving IC50 values of 20–23 nM against human plasma renin at pH 6.0 while maintaining molecular weights of only 503 Da [1]. This represents a significant molecular weight reduction (~150–200 Da) compared to conventional peptide-based renin inhibitors, offering advantages in ligand efficiency metrics. Researchers should note that the 4,5- and 3,5-dihydroxy substitution patterns require stereospecific synthesis, as only specific diastereomeric diols produce nanomolar activity [1]. The key limitation—very low aqueous solubility—must be addressed through prodrug strategies or formulation approaches if in vivo evaluation is planned [1].

Chemical Biology Tool Compounds: Stereochemical Probe Development for MFN1/MFN2 Mechanism Studies

The absolute stereochemical dependence of 6-phenylhexanamide derivatives provides an ideal matched-pair probe system for mitofusin mechanism studies. The cis diastereomer 13A (completely inactive for MFN activation) and the trans diastereomer 13B (EC50 = 7.7–9.5 nM) share nearly identical pharmacokinetic profiles but produce opposite functional outcomes, enabling rigorous target engagement studies [1]. Procurement for chemical biology applications must specify that both diastereomers be obtained from the same synthetic batch to ensure identical impurity profiles, and that the cis isomer is verified to have no detectable residual trans activity [1].

Pharmacokinetic Optimization Studies: Amide-Urea Linker Comparison Platform

The 6-phenylhexanamide core enables systematic linker optimization studies, with the amide-urea comparison (compounds 12 vs. 13) demonstrating that the amide linker yields 4-fold greater potency and >2-fold higher PAMPA-BBB permeability at reduced tPSA (49.33 vs. 61.36 Ų) while maintaining microsomal stability [1]. This quantitative dataset supports the 6-phenylhexanamide scaffold as a benchmarking platform for evaluating linker chemistry effects on CNS drug properties. Procurement for such studies should specify matched pairs with identical R1 and R2 substituents differing only in the linker functional group, with tPSA and PAMPA-BBB Pe as critical quality control parameters [1].

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